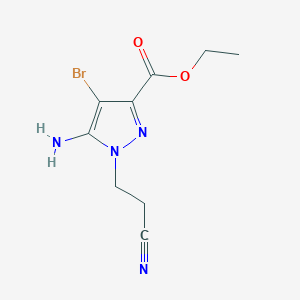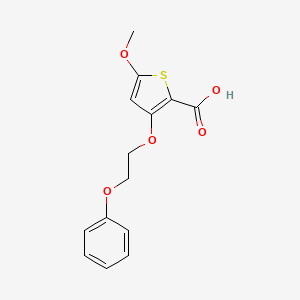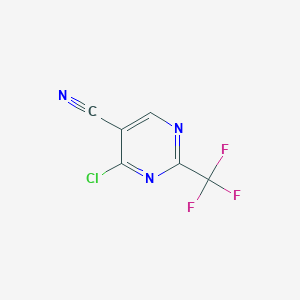
Fmoc-beta-Ala-Lys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Ala-Lys(Boc)-OH: is a compound commonly used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups such as Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). These protective groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Ala-Lys(Boc)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using the Boc group.
Coupling with beta-Alanine: The protected lysine is then coupled with beta-alanine.
Fmoc Protection: The final step involves protecting the amino group of beta-alanine with the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
- Large-scale protection and deprotection reactions.
- Use of automated peptide synthesizers.
- Purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Coupling: Carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Peptides: The primary products formed are peptides with specific sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Biology
Protein Studies: Helps in studying protein structure and function.
Medicine
Drug Development: Used in the development of peptide-based drugs.
Industry
Biotechnology: Employed in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Fmoc-beta-Ala-Lys(Boc)-OH involves:
Protection and Deprotection: The protective groups prevent unwanted reactions during peptide synthesis.
Coupling: Facilitates the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar but without the beta-alanine.
Fmoc-beta-Ala-OH: Similar but without the lysine.
Uniqueness
Fmoc-beta-Ala-Lys(Boc)-OH: combines the properties of both beta-alanine and lysine, making it versatile for specific peptide synthesis applications.
Properties
Molecular Formula |
C29H37N3O7 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35) |
InChI Key |
SOMDAVGQXPGHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)





![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)

